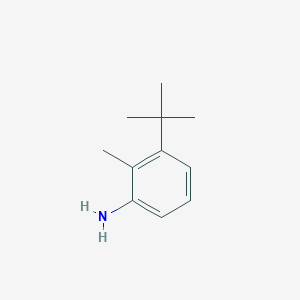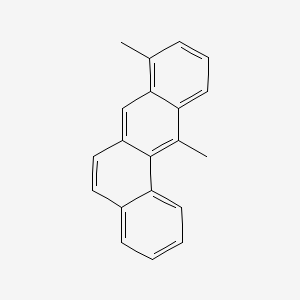
3-tert-Butyl-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-2-methylaniline is an organic compound belonging to the class of aniline derivatives. It is characterized by the presence of a tert-butyl group and a methyl group attached to the benzene ring, specifically at the 3rd and 2nd positions, respectively. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-2-methylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including nitration of the benzene ring followed by reduction to introduce the amine group. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under catalytic conditions. The process is optimized for high yield and purity, considering the steric hindrance posed by the bulky substituents.
Analyse Des Réactions Chimiques
Types of Reactions: 3-tert-Butyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
3-tert-Butyl-2-methylaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and protein labeling due to its unique steric properties.
Medicine: It is explored for its potential in drug development, especially in designing molecules with specific steric requirements.
Industry: The compound is utilized in the production of dyes, pigments, and polymers, where its steric hindrance can influence the properties of the final products.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-2-methylaniline involves its interaction with molecular targets through steric and electronic effects. The bulky tert-butyl group can hinder or facilitate binding to specific sites on enzymes or receptors, influencing the compound’s biological activity. The methyl group can also affect the electronic distribution on the benzene ring, altering reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
2,4,6-Tri-tert-butyl-N-methylaniline: Another aniline derivative with multiple tert-butyl groups, offering even greater steric hindrance.
N-(tert-butyl)-2-methylaniline: A closely related compound with similar steric properties but different substitution patterns.
Uniqueness: 3-tert-Butyl-2-methylaniline is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. This makes it a valuable compound for studying steric interactions and developing molecules with precise structural requirements.
Propriétés
Numéro CAS |
205816-41-7 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
3-tert-butyl-2-methylaniline |
InChI |
InChI=1S/C11H17N/c1-8-9(11(2,3)4)6-5-7-10(8)12/h5-7H,12H2,1-4H3 |
Clé InChI |
IBZQAPPVGYBTOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B13821767.png)

![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)




![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)


![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
